molecular formula C8H6BrClO3 B3052363 Methyl 5-bromo-3-chloro-2-hydroxybenzoate CAS No. 4068-72-8

Methyl 5-bromo-3-chloro-2-hydroxybenzoate

Cat. No.: B3052363
CAS No.: 4068-72-8
M. Wt: 265.49 g/mol
InChI Key: WHMZSYGLSGODHR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-chloro-2-hydroxybenzoate, a derivative of salicylic (B10762653) acid, is recognized in chemical literature and databases primarily as a building block or intermediate in the synthesis of more complex molecules. Its fundamental properties are well-documented, providing a foundation for its application in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₈H₆BrClO₃ nih.gov
Molecular Weight 265.49 g/mol nih.gov
CAS Number 4068-71-7 nih.gov
Appearance White to off-white powder
Solubility Soluble in most organic solvents

Table 2: Computed Molecular Descriptors

Descriptor Value
XLogP3 3.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 263.91888 g/mol nih.gov

| Polar Surface Area | 46.5 Ų nih.gov |

The significance of this compound in organic synthesis stems from its nature as a polysubstituted aromatic compound. Halogenated benzoates are a class of compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of both bromine and chlorine atoms on the aromatic ring of this compound offers differential reactivity, allowing for selective transformations in multi-step synthetic sequences.

The hydroxyl and methyl ester groups further enhance its synthetic utility. The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-functionality makes it a valuable precursor for creating a diverse range of more complex molecular architectures. The strategic placement of the halogen atoms, influenced by the directing effects of the hydroxyl group, provides a scaffold for the regioselective introduction of additional substituents.

While specific academic publications focusing solely on this compound are not abundant, its role as a key intermediate can be inferred from the broader context of research on halogenated salicylic acid derivatives. For instance, various dihalogenated 4-hydroxy-benzoic acid esters have been synthesized and investigated for their biological activities, including herbicidal, fungicidal, and plant growth regulatory properties. researchgate.net This suggests a potential avenue of research for this compound in the development of new agrochemicals.

In the realm of medicinal chemistry, halogenated aromatic compounds are crucial in the design of new therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Given that salicylic acid and its derivatives are known for their anti-inflammatory and analgesic properties, it is plausible that this compound could serve as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) with modified activity profiles. The presence of this compound and its derivatives in the catalogs of chemical suppliers, often categorized as "intermediates," further supports its application in the synthesis of larger, potentially bioactive molecules. clearsynth.com For example, the related compound, methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate, is also listed as a synthetic intermediate. clearsynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-3-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZSYGLSGODHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292782
Record name methyl 5-bromo-3-chloro-2-hydroxybenzoate
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Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4068-72-8
Record name Benzoic acid, 5-bromo-3-chloro-2-hydroxy-, methyl ester
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Record name methyl 5-bromo-3-chloro-2-hydroxybenzoate
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Synthetic Methodologies and Strategies

Established Synthetic Pathways

The primary routes for synthesizing Methyl 5-bromo-3-chloro-2-hydroxybenzoate rely on well-established and reliable chemical transformations. These methods include the direct formation of the ester from its corresponding carboxylic acid and the sequential halogenation of a simpler benzoate (B1203000) precursor.

One of the most direct methods for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 5-bromo-3-chloro-2-hydroxybenzoic acid. This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727). chemguide.co.ukchemguide.co.uk Concentrated sulfuric acid is a common catalyst, serving not only to protonate the carbonyl group of the carboxylic acid, thereby making it more electrophilic, but also acting as a dehydrating agent to shift the reaction equilibrium towards the product side. ausetute.com.auyoutube.com The reaction is typically slow and reversible, necessitating specific conditions to maximize the yield. chemguide.co.uk

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterDescriptionPurpose
Reactants Carboxylic Acid, Alcohol (Methanol)Formation of the ester.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Increases reaction rate and removes water to improve yield. ausetute.com.auyoutube.com
Temperature Elevated (Heating)Speeds up the rate of the slow reaction. ausetute.com.au
Condition RefluxPrevents loss of volatile reactants and products, allowing the reaction to proceed at a constant temperature. ausetute.com.auscienceready.com.au

Electrophilic Aromatic Substitution for Halogenation on Methyl 2-hydroxybenzoate Scaffolds

An alternative synthetic strategy involves performing electrophilic aromatic substitution (EAS) on a more readily available starting material, such as Methyl 2-hydroxybenzoate (methyl salicylate). This pathway requires the sequential introduction of bromine and chlorine atoms onto the aromatic ring. The regioselectivity of this halogenation is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.

The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the ring and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the methyl ester group is a deactivating, meta-directing group. mnstate.edu In the case of Methyl 2-hydroxybenzoate, the powerful activating effect of the -OH group dominates, directing halogenation to the C3 (ortho) and C5 (para) positions, which aligns with the substitution pattern of the target molecule. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupTypeRing EffectDirecting Positions
-OH (Hydroxyl) ActivatingIncreases electron densityOrtho, Para
-COOCH₃ (Ester) DeactivatingDecreases electron densityMeta

Application of Reflux Conditions for Reaction Efficiency and Yield Optimization

Reflux is a standard and critical technique used in the synthesis of this compound, particularly during the esterification step. scienceready.com.au This process involves heating the reaction mixture to its boiling point and condensing the resulting vapors back into the reaction flask using a condenser. ausetute.com.auyoutube.com

The primary advantages of using reflux are twofold. Firstly, it allows the reaction to be conducted at a constant, elevated temperature, which significantly increases the reaction rate for slow processes like Fischer esterification. scienceready.com.au Secondly, it prevents the loss of volatile materials, including the methanol reactant and the ester product, from the reaction vessel. By containing all components, reflux ensures that the reaction can proceed towards equilibrium for an extended period, thereby maximizing the product yield. youtube.comscienceready.com.au

Advanced Synthetic Transformations and Derivatization

The halogen atoms and other functional groups on the this compound molecule serve as handles for further chemical modifications. These advanced transformations enable the creation of a wide array of functionalized derivatives.

The core structure of this compound can be elaborated into more complex molecules. A common strategy involves introducing a nitro group onto the ring via electrophilic aromatic substitution, which can then be reduced to an amine. For instance, the related compound Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be reduced using reagents like activated iron powder in methanol to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate. chemicalbook.com This newly formed amino group can then undergo further reactions, such as acylation. An example is the formation of methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate, where the amine is reacted with an acylating agent like chloroacetyl chloride. clearsynth.com These transformations demonstrate the utility of the benzoate scaffold in building more complex functionalized molecules.

The bromine and chlorine substituents on the aromatic ring of this compound make it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. bohrium.commdpi.com Palladium catalysts can facilitate a variety of transformations on aryl halides, enabling the substitution of the halogen atoms with a wide range of other functional groups. mdpi.com This versatility allows for the synthesis of a vast library of benzoate derivatives that would be difficult to access through other methods. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides

Reaction NameBond FormedCoupling Partners
Suzuki Coupling C-CAryl Halide + Organoboron Reagent
Heck Coupling C-CAryl Halide + Alkenes
Sonogashira Coupling C-CAryl Halide + Terminal Alkynes
Buchwald-Hartwig Amination C-NAryl Halide + Amines
C-O Coupling C-OAryl Halide + Alcohols/Phenols

These catalytic methods provide efficient and selective routes for the derivatization of halogenated benzoates, significantly expanding their synthetic utility. researchgate.net

Multi-Step Synthetic Sequences Incorporating this compound Precursors

A plausible multi-step synthesis for this compound can be designed starting from commercially available precursors. A common strategy involves the initial esterification of a substituted salicylic (B10762653) acid, followed by sequential halogenation steps.

One potential route begins with the esterification of salicylic acid to methyl salicylate (B1505791). This can be followed by bromination at the 5-position, yielding methyl 5-bromosalicylate. Subsequent chlorination at the 3-position would then produce the target molecule, this compound. The order of the halogenation steps can be critical in directing the regioselectivity of the reactions.

Alternatively, the synthesis can commence with a pre-halogenated salicylic acid. For instance, 5-bromosalicylic acid or 3-chlorosalicylic acid could be esterified to their corresponding methyl esters. The second halogen could then be introduced in a subsequent step. The synthesis of methyl 5-bromo-2-hydroxybenzoate (B13816698) has been reported from methyl-5-bromo-2-hydroxybenzoic acid using sodium hydride and methyl iodide in DMF. nih.govresearchgate.net Another approach describes the synthesis of methyl 5-bromosalicylate by the direct bromination of methyl salicylate using bromine in chloroform (B151607). prepchem.com

A key intermediate, 5-chlorosalicylic acid, can be synthesized by treating it with sulfuric acid in refluxing methanol for an extended period to produce methyl 5-chlorosalicylate. Further halogenation of this intermediate would be required to obtain the final product. The synthesis of 3-Bromo-5-chloro salicylic acid is also a known process, which could then be esterified to yield the target compound. guidechem.com

One-Pot Synthetic Strategies Involving Diels-Alder Reactions and Ring-Opening Aromatization

One-pot synthetic strategies offer an efficient alternative to multi-step syntheses by minimizing purification steps and reducing reaction times. The Alder-Rickert reaction, a type of pericyclic reaction, presents a potential one-pot method for the synthesis of substituted benzoates. researchgate.net This reaction involves a [4+2] cycloaddition of a diene and a dienophile, followed by a retro-Diels-Alder reaction that results in an aromatic system. researchgate.net

In the context of this compound synthesis, a suitably substituted cyclohexadiene could react with an acetylenic dienophile. The subsequent retro-Diels-Alder reaction of the adduct would lead to the formation of the substituted aromatic ring in a single step. While this approach is conceptually elegant, its application to the synthesis of this specific compound has not been extensively reported and would require careful selection of starting materials to achieve the desired substitution pattern. The high degree of stereospecificity and regioselectivity of the Diels-Alder reaction makes it a powerful tool for constructing complex six-membered rings. researchgate.netspringernature.com

Optimization of Synthetic Reaction Parameters

The efficiency of the synthetic routes to this compound is highly dependent on the reaction conditions. The selection of solvents and catalysts, as well as the optimization of temperature and reaction duration, are critical for maximizing product yield and purity.

Solvent Effects and Catalyst Selection in Benzoate Synthesis

The choice of solvent can significantly influence the rate and outcome of the reactions involved in the synthesis of benzoate esters and their halogenated derivatives. For the esterification of substituted benzoic acids, both solvent-free conditions and the use of organic solvents have been explored. ijstr.orggoogle.com Solvent-free esterification using a modified montmorillonite (B579905) K10 clay as a solid acid catalyst has been shown to be effective for benzoic acids with both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov In other cases, solvents such as DMF are used, particularly when employing strong bases like sodium hydride for deprotonation of the phenolic hydroxyl group prior to alkylation. nih.govresearchgate.net

For halogenation reactions, the solvent choice is also crucial. The bromination of methyl salicylate to methyl 5-bromosalicylate has been successfully carried out in chloroform. prepchem.com Acetonitrile (B52724) is another common solvent for electrophilic aromatic bromination using N-bromosuccinimide (NBS). nih.gov The chlorination of salicylic acid has been performed in halogenated aromatic solvents like chlorobenzene (B131634). google.com

Catalysts play a pivotal role in many of the synthetic steps. Solid acid catalysts, such as phosphoric acid-modified montmorillonite K10, have demonstrated high efficiency in esterification reactions under solvent-free conditions. ijstr.orgepa.gov In halogenation reactions, various catalysts can be employed to enhance reactivity and selectivity. For instance, the bromination of aromatic substrates can be catalyzed by mandelic acid under aqueous conditions. organic-chemistry.orgacs.org Vanadium-dependent haloperoxidases have also been mimicked using ammonium (B1175870) metavanadate to catalyze halogenation with hydrogen peroxide. rsc.org

Reaction StepSolventCatalystKey Findings
EsterificationSolvent-freePhosphoric acid modified Montmorillonite K-10 clay (PMK)Efficient for both electron-donating and withdrawing groups on benzoic acid. ijstr.orgepa.gov
EsterificationDMFSodium Hydride (as a base)Used for the synthesis of methyl 5-bromo-2-hydroxybenzoate from its corresponding acid. nih.govresearchgate.net
BrominationChloroformNone specifiedEffective for the synthesis of methyl 5-bromosalicylate from methyl salicylate. prepchem.com
BrominationAcetonitrile/WaterMandelic AcidCatalyzes highly regioselective aromatic bromination with NBS. organic-chemistry.orgacs.org
ChlorinationChlorobenzeneNone specifiedUsed for the chlorination of salicylic acid. google.com

Investigations into Optimal Reaction Temperatures and Durations

Temperature and reaction time are critical parameters that must be carefully controlled to ensure the desired outcome of the synthesis. For the esterification of hydroxybenzoic acids, reaction times can vary from 15 minutes to 8 hours, with temperatures typically in the range of 70°C when conducted in an organic solvent. google.com Solvent-free esterification using a solid acid catalyst at reflux temperature for 5 hours has been reported to give high yields. ijstr.org

In halogenation reactions, the temperature and duration can significantly affect the regioselectivity and the extent of reaction. The bromination of methyl salicylate in chloroform is carried out at around 10°C over a period of 6 hours. prepchem.com Electrophilic aromatic bromination with NBS in acetonitrile has been performed at temperatures ranging from 0°C to 60°C, with reaction times from 30 minutes to 2 hours. nih.gov A study on the bromination of zinc oxide with tetrabromobisphenol A showed that the bromination rate is strongly dependent on heating time and that the process is shorter at higher temperatures. nih.gov The chlorination of salicylic acid in chlorobenzene is typically conducted at a higher temperature range of 100°C to 150°C for about 10 hours. google.com

Reaction StepTemperatureDurationSubstrate/Reagents
Esterification70°C5 hoursSalicylic acid, benzyl (B1604629) chloride, N,N-diisopropylethylamine in various solvents. google.com
EsterificationReflux5 hoursSubstituted benzoic acids and alcohols with PMK catalyst (solvent-free). ijstr.org
Bromination10°C6 hoursMethyl salicylate and bromine in chloroform. prepchem.com
Bromination0°C0.5 hoursAromatic compound with NBS in acetonitrile. nih.gov
Bromination60°C2 hoursAromatic compound with NBS in acetonitrile. nih.gov
Chlorination100-150°C10 hoursSalicylic acid and chlorine in chlorobenzene. google.com

Mechanistic Investigations of Reactions Involving Methyl 5 Bromo 3 Chloro 2 Hydroxybenzoate

Elucidation of Esterification Mechanisms

The formation of Methyl 5-bromo-3-chloro-2-hydroxybenzoate typically proceeds via the esterification of its corresponding carboxylic acid, 5-bromo-3-chloro-2-hydroxybenzoic acid, with methanol (B129727). The most common mechanism for this transformation is the Fischer-Speier esterification, which is catalyzed by a strong acid.

The mechanism unfolds in several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

This entire process is a series of equilibria. The reaction is typically driven to completion by using an excess of methanol or by removing water as it is formed, in accordance with Le Châtelier's principle.

StepDescriptionKey Feature
1Protonation of CarbonylActivation of the carbonyl group
2Nucleophilic AttackFormation of a tetrahedral intermediate
3Proton TransferCreation of a good leaving group (H₂O)
4EliminationReformation of the carbonyl and expulsion of water
5DeprotonationFormation of the final ester and regeneration of the catalyst

Exploration of Nucleophilic Substitution Pathways on Halogenated Sites

The benzene (B151609) ring of this compound is electron-deficient due to the electron-withdrawing effects of the ester, chloro, and bromo substituents. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring.

The generally accepted mechanism for SₙAr involves two steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A strong nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing groups.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (either bromide or chloride).

The relative reactivity of the bromine and chlorine substituents as leaving groups depends on several factors. While the C-Br bond is typically weaker than the C-Cl bond, the rate-determining step is usually the initial nucleophilic attack. The position of the halogen relative to the strongly activating nitro group (if present) or other electron-withdrawing groups is often the deciding factor. For this compound, the specific nucleophile and reaction conditions would determine which halogen is preferentially substituted. For instance, strong nucleophiles such as amines or thiols can be used to displace the bromine atom.

Analysis of Reduction and Oxidation Reaction Mechanisms

The functional groups on this compound allow for distinct reduction and oxidation reactions.

Reduction Reactions: The ester group is the primary site for reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to a primary alcohol.

The mechanism of ester reduction with LiAlH₄ involves:

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Alkoxide: The intermediate collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) and forming an aldehyde.

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming another tetrahedral intermediate (an alkoxide).

Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol product, (5-bromo-3-chloro-2-hydroxyphenyl)methanol.

Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Oxidation Reactions: The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the phenol (B47542). The reaction mechanism often involves the formation of a phenoxy radical, which can then undergo further reactions. Depending on the conditions, this can lead to the formation of a quinone-type structure or potentially ring-opening if the conditions are harsh enough.

Reaction TypeFunctional GroupTypical ReagentProduct Type
ReductionEster (COOCH₃)LiAlH₄Primary Alcohol (CH₂OH)
OxidationPhenolic Hydroxyl (OH)KMnO₄Quinone or other oxidation products

Mechanistic Studies of Aromatic Functionalization and Cyclization Reactions

The structure of this compound provides opportunities for further functionalization of the aromatic ring and for the construction of heterocyclic systems through cyclization reactions.

Aromatic Functionalization: While the ring is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (Br, Cl, COOCH₃), the hydroxyl group is a strong activating, ortho-, para-director. This creates a complex scenario for predicting the regioselectivity of further substitutions. Any electrophilic attack would likely be directed by the hydroxyl group to the positions ortho and para to it. However, the steric hindrance and electronic deactivation from the other substituents would make such reactions challenging.

Cyclization Reactions: The presence of the hydroxyl group and the ester allows for intramolecular cyclization or condensation with other reagents to form heterocyclic structures. For instance, reaction with a suitable dielectrophile could lead to the formation of a fused ring system. A common strategy involves converting the hydroxyl group into a nucleophile (by deprotonation) which can then attack an electrophilic center, either intramolecularly or in a separate molecule. Studies on similar substituted benzoic acid esters have shown that they can undergo cyclization to form chromene derivatives. mdpi.com

Intermediate Detection and Reaction Pathway Profiling

To unequivocally determine the mechanisms of the reactions described, modern analytical techniques are employed to detect transient species and map out the reaction progress over time.

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. chem-station.com By replacing a specific hydrogen atom with its heavier isotope, deuterium, chemists can trace the path of that atom throughout a reaction. youtube.comprinceton.edu This technique can provide several key pieces of information:

Pathway Elucidation: By observing the position of the deuterium label in the final product, it is possible to distinguish between different potential reaction pathways. For example, in studying aromatic substitution, labeling a specific position on the ring can confirm where a substitution has occurred.

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction. chem-station.com Measuring this KIE can provide strong evidence for the involvement of C-H bond cleavage in the slowest step of the reaction mechanism.

Equilibrium Isotope Effects: Deuterium labeling can also be used to probe the reversibility of certain steps in a reaction mechanism. researchgate.net

For this compound, deuterium could be incorporated at the hydroxyl group (to study its role in proton transfer steps) or at one of the aromatic positions to study substitution mechanisms.

Mass spectrometry (MS) is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio of ions. purdue.edu It is increasingly used for the direct detection and characterization of reaction intermediates, especially those that are charged or can be easily ionized. rsc.orgnih.gov

Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from a reaction mixture, enabling real-time monitoring of the reaction progress. waters.com By tracking the appearance and disappearance of signals corresponding to starting materials, intermediates, and products, a detailed reaction profile can be constructed.

For reactions involving this compound, ESI-MS would be particularly useful for:

Detecting charged intermediates like the Meisenheimer complex in SₙAr reactions. nih.gov

Identifying protonated or deprotonated forms of the reactant and products.

Confirming the mass of the final products.

Furthermore, tandem mass spectrometry (MS/MS), which involves isolating an ion of interest and fragmenting it, can provide valuable structural information about elusive intermediates, helping to piece together the mechanistic puzzle. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can calculate various molecular properties to predict the reactivity of a compound. For Methyl 5-bromo-3-chloro-2-hydroxybenzoate, a DFT analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Properties

A critical aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

A small HOMO-LUMO gap would suggest that this compound is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The visualization of these orbitals would reveal their distribution across the molecule, indicating which parts of the molecule are involved in electron donation and acceptance. This analysis is crucial for understanding intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation.

Interactive Data Table: Conceptual HOMO-LUMO Data

Note: The following data is illustrative and not based on actual published research for the specific compound.

Prediction of Electrophilic and Nucleophilic Sites

Computational methods can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the surface of a molecule. The MEP map is a valuable tool for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack.

For this compound, an MEP map would show regions of negative potential (typically colored red or yellow), indicating electron-rich areas susceptible to electrophilic attack. These would likely be concentrated around the oxygen atoms of the hydroxyl and ester groups, as well as the halogen atoms due to their lone pairs. Conversely, regions of positive potential (colored blue) would highlight electron-poor areas, primarily the hydrogen atoms and the carbon atom of the carbonyl group, which are prone to nucleophilic attack.

Structure-Reactivity Relationship Modeling

By systematically studying a series of related molecules, computational chemistry can establish structure-reactivity relationships (SRRs). In the case of this compound, this would involve comparing its calculated properties with those of other substituted hydroxybenzoates. For example, one could computationally model isomers or analogues lacking the bromo or chloro substituent to quantify the electronic effect of each halogen on the molecule's reactivity.

Such studies help in understanding how the position and nature of substituents on the aromatic ring fine-tune the molecule's chemical properties. This knowledge is fundamental for designing new molecules with desired reactivity for applications in areas like medicinal chemistry and materials science. While one study noted the synthesis of this compound as an intermediate in the development of potential cancer treatments, it did not delve into a computational structure-activity relationship analysis. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis would provide information on the chemical environment of the hydrogen atoms in the molecule. For Methyl 5-bromo-3-chloro-2-hydroxybenzoate, one would expect to see distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts, integration values, and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. A singlet corresponding to the three protons of the methyl group (-OCH₃) would be expected, likely in the range of 3.8-4.0 ppm. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. A spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule: six for the aromatic ring, one for the carbonyl group of the ester, and one for the methyl group. The chemical shifts would be influenced by the electronegative oxygen, chlorine, and bromine substituents.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. The spectra for this compound would be expected to show characteristic vibrational bands for the O-H stretch of the phenol (B47542), the C=O stretch of the ester, C-O stretches, C-H stretches of the aromatic ring and methyl group, and vibrations corresponding to the carbon-halogen (C-Cl and C-Br) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption bands in the ultraviolet region, corresponding to π→π* transitions within the substituted benzene ring. The position and intensity of these bands are influenced by the various substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This analysis would provide the exact mass of this compound, which can be used to confirm its molecular formula (C₈H₆BrClO₃). The isotopic pattern observed would be characteristic of a compound containing both bromine and chlorine atoms, further aiding in its identification and purity assessment.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data is available for isomers such as Methyl 5-bromo-2-hydroxybenzoate (B13816698), no published crystal structure for this compound could be found. If a suitable crystal were analyzed, this technique would provide precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Spectroscopic and Structural Characterization of this compound

Detailed structural analysis, including crystal packing and conformational data, for this compound is not publicly available in the surveyed scientific literature.

While extensive searches were conducted to retrieve crystallographic and spectroscopic data specifically for this compound, no peer-reviewed studies or database entries containing this information were found. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound.

Consequently, a detailed discussion on the crystal packing, intermolecular interactions (such as hydrogen bonding and π-π stacking), and the specific conformation and dihedral angles of this compound cannot be provided at this time. Experimental determination through techniques like single-crystal X-ray diffraction would be required to elucidate these structural features.

For illustrative purposes, studies on structurally related compounds, such as Methyl 5-bromo-2-hydroxybenzoate, are available and reveal detailed solid-state structures. For instance, the crystal structure of Methyl 5-bromo-2-hydroxybenzoate shows that molecules are linked by O—H···O hydrogen bonds, forming chains. These chains are further interconnected by weak π-π stacking interactions. The molecule itself is nearly planar, with a slight twist in the methoxycarbonyl group relative to the benzene ring. However, it is crucial to note that the presence of an additional chlorine atom at the 3-position in the user's compound of interest would significantly influence its electronic properties, steric profile, and, consequently, its crystal packing and molecular conformation. Direct extrapolation of the structural data from Methyl 5-bromo-2-hydroxybenzoate to this compound would be scientifically inaccurate.

Further research and experimental analysis are necessary to characterize the specific structural and spectroscopic properties of this compound.

Applications in Advanced Chemical and Materials Science Research

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The utility of Methyl 5-bromo-3-chloro-2-hydroxybenzoate as a versatile synthetic building block stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group, the methyl ester, and the bromo and chloro substituents can all participate in or direct a variety of chemical reactions, making the molecule a highly adaptable starting material for constructing more complex molecular architectures.

The hydroxyl group can undergo O-alkylation or O-acylation, allowing for the introduction of various side chains. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. The halogen atoms, bromine and chlorine, are particularly important as they provide sites for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. The differential reactivity of the bromo and chloro groups can also be exploited for selective, stepwise modifications of the aromatic ring.

This multi-functionality allows chemists to use this compound as a scaffold upon which to build molecular complexity. For instance, the hydroxyl and ester groups can be used to form heterocyclic rings, such as benzofurans, as will be discussed in a later section. The halogen atoms can be replaced with a wide array of other functional groups, further expanding the synthetic possibilities. This versatility makes the compound a valuable intermediate in multi-step syntheses of complex target molecules in medicinal and materials chemistry.

Application in Agrochemical Research and Development

While halogenated benzoic acid derivatives are a well-known class of compounds in the agrochemical industry, with many examples of herbicides, fungicides, and insecticides, there is limited publicly available information specifically detailing the application of this compound in this field. The presence of bromo and chloro substituents on a phenolic ester core suggests that derivatives of this compound could potentially exhibit biological activity relevant to agriculture. However, dedicated research and development focusing on this specific molecule for agrochemical purposes is not extensively documented in the public domain.

Utilization in Pharmaceutical Intermediate Synthesis and Impurity Profiling

This compound and its close derivatives are important intermediates in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and in the subsequent analysis of their purity.

Case Studies in Drug Precursor Synthesis (e.g., Prucalopride)

A notable application of a structurally related compound is in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation. A key intermediate in some synthetic routes to Prucalopride is Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate. This intermediate contains the core substituted benzoic acid structure, which is elaborated through several steps to form the final drug molecule.

One patented method describes the preparation of this key intermediate, referred to as 2-hydroxy-3-bromo-4-acetamido-5-chloro-methyl benzoate (B1203000), through the electrophilic substitution of 2-hydroxy-4-acetamido-5-chloro-methyl benzoate with N-bromosuccinimide. This reaction highlights the importance of precise control over the regioselectivity of halogenation to obtain the desired substitution pattern. The resulting intermediate, possessing the correct arrangement of substituents, is then further processed to construct the dihydrobenzofuran ring system characteristic of Prucalopride. The purity of this intermediate is critical, as any isomeric impurities can be difficult to remove in later stages of the synthesis.

The synthesis underscores how the foundational structure of this compound is relevant to the construction of complex pharmaceutical agents like Prucalopride.

Analytical Methodologies for Impurity Detection and Quality Control in Pharmaceutical Formulations

The quality of an active pharmaceutical ingredient is paramount, and this requires rigorous control of impurities. Intermediates used in the synthesis of a drug, such as derivatives of this compound, can be potential sources of impurities in the final product if they are not fully reacted or if they participate in side reactions. Therefore, sensitive and specific analytical methods are required to detect and quantify these related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Prucalopride and its intermediates. Method development often focuses on achieving optimal separation of the main compound from all potential impurities, including starting materials and intermediates. A typical HPLC method for analyzing Prucalopride and its related substances would use a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve the separation of compounds with a wide range of polarities.

Below is an interactive data table summarizing typical parameters for an HPLC method used in the analysis of Prucalopride and its impurities.

ParameterValue/Condition
Chromatographic Column C8 or C18, e.g., (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Ammonium (B1175870) bicarbonate buffer (e.g., 20 mM)
Mobile Phase B Acetonitrile and Methanol mixture (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 227 nm or 276 nm
Column Temperature 25°C
Injection Volume 20 µL

These analytical methods are crucial for ensuring that the final pharmaceutical product meets the stringent purity requirements set by regulatory authorities.

Exploration in Enzyme Inhibitor Design and Synthesis

The structural framework of this compound serves as a valuable starting point for the design and synthesis of potential enzyme inhibitors. The ability to transform this molecule into various heterocyclic systems is particularly relevant in this context. For example, substituted benzofurans, which can be synthesized from ortho-hydroxyaryl compounds, are a class of heterocycles known to exhibit a wide range of biological activities, including enzyme inhibition.

Research has shown that certain benzofuran (B130515) derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the development of drugs for Alzheimer's disease. A study on the synthesis of tetrahydrofurobenzofurans from a 5-hydroxy-3-methyl-3H-benzofuran-2-one precursor demonstrated that carbamates of the resulting phenolic compounds showed impressive inhibitory activities against human AChE and BChE.

Given that this compound can be a precursor to substituted benzofurans, it represents a potential starting material for creating libraries of novel benzofuran-based compounds to be screened for enzyme inhibitory activity. The bromo and chloro substituents offer additional points for modification, allowing for the fine-tuning of the molecule's structure to optimize its interaction with the active site of a target enzyme.

Development of Novel Heterocyclic Compounds

The arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of novel heterocyclic compounds, particularly those containing a benzofuran core. The ortho-relationship between the hydroxyl group and the rest of the aromatic ring allows for intramolecular cyclization reactions to form a five-membered furan (B31954) ring fused to the benzene (B151609) ring.

Various synthetic strategies can be employed to construct the benzofuran system from ortho-hydroxyaryl precursors. For example, the reaction of a phenol (B47542) with an α-haloketone followed by cyclization is a classic method. More modern approaches involve metal-catalyzed reactions, such as palladium- or copper-catalyzed intramolecular C-O bond formation.

In the context of this compound, the hydroxyl group can be reacted with a suitable two-carbon unit, which can then cyclize to form the furan ring. The existing bromo and chloro substituents would be retained on the newly formed benzofuran, providing handles for further synthetic elaboration. These halogenated benzofurans can then be used in cross-coupling reactions to introduce a variety of substituents at the 5- and 7-positions (assuming the numbering of the benzofuran ring), leading to a diverse array of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Research on the synthesis of 5-bromobenzofuran-based heterocycles has shown that the bromine atom can be a key reactive site for building more complex structures, such as thiazoles and thiadiazoles.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of polysubstituted aromatic compounds like Methyl 5-bromo-3-chloro-2-hydroxybenzoate often requires precise control over regioselectivity. Current research is actively pursuing novel synthetic pathways and advanced catalytic systems to overcome the challenges associated with traditional halogenation methods, which can suffer from harsh conditions and a lack of selectivity.

A significant area of development is the use of catalytic systems for selective C-H halogenation . Traditional methods often rely on stoichiometric reagents, leading to significant waste. Modern approaches focus on catalytic cycles that can achieve high selectivity with minimal catalyst loading. For instance, Lewis basic selenoether catalysts have been shown to be highly efficient for ortho-selective electrophilic chlorination of phenols. acs.org These systems can operate with catalyst loadings as low as 1% and demonstrate excellent selectivity, which is crucial for constructing complex molecules. acs.orgscientificupdate.com The mechanism is believed to involve the in situ generation of a hypervalent selenium-halogen species that acts as the active halogenating agent. acs.org

Visible-light-mediated photoredox catalysis represents another frontier in the synthesis of halogenated compounds. nih.gov This approach utilizes light energy to drive chemical reactions under mild conditions. nih.govrsc.org Photocatalysts, such as organic dyes, can activate stable halogen sources like N-halosuccinimides (e.g., NCS, NBS) or even simple hydrohalic acids (e.g., HCl). rsc.org These methods offer a greener alternative to traditional techniques and have been successfully applied to the chlorination and bromination of various aromatic compounds, including phenols. nih.govrsc.org The reactions proceed through radical mechanisms, offering different selectivity patterns compared to electrophilic halogenation.

Furthermore, enzymatic and bio-inspired catalysis is an emerging field for the selective halogenation of aromatic rings. Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.gov These biocatalysts operate under mild aqueous conditions and can provide exquisite control over regioselectivity, which is often difficult to achieve with conventional chemical methods. nih.gov Research is focused on engineering these enzymes to expand their substrate scope and catalytic efficiency for non-native substrates, paving the way for the biocatalytic production of complex halogenated molecules. nih.gov

Catalytic ApproachKey FeaturesPotential Advantages
Lewis Base Catalysis Utilizes catalysts like selenoethers or bis-thioureas.High ortho-selectivity for phenols, low catalyst loading. acs.orgscientificupdate.com
Photoredox Catalysis Employs visible light and photocatalysts (e.g., organic dyes).Mild reaction conditions, use of simple halogen sources. nih.govrsc.org
Biocatalysis (FDHs) Uses flavin-dependent halogenase enzymes.High site-selectivity, environmentally benign conditions. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of synthetic routes. By modeling reaction mechanisms and predicting outcomes, researchers can minimize trial-and-error experimentation, saving time and resources.

Quantum Mechanics (QM)-based models are being developed to predict the regioselectivity of reactions like C–H activation and halogenation with high accuracy. beilstein-journals.org These models can calculate the energy profiles of different reaction pathways, allowing chemists to identify the most likely outcome. beilstein-journals.org For complex molecules with multiple potential reaction sites, such computational workflows can guide the choice of reagents and conditions to achieve the desired isomer. beilstein-journals.org The development of more efficient computational methods allows for the screening of a larger number of substrates and catalysts, facilitating the design of novel synthetic strategies. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI) are also making significant inroads into synthetic chemistry. rsc.orgnih.gov By training algorithms on large datasets of known reactions, ML models can predict the products of a reaction, suggest optimal conditions, and even propose entire synthetic routes. rsc.orgnih.govmit.edu This field of "predictive chemistry" has the potential to revolutionize how molecules are synthesized. rsc.orgnih.gov For a target compound like this compound, these tools could be used to explore a vast chemical space of potential starting materials and synthetic transformations to identify the most efficient and cost-effective route. The ability of these models to identify subtle patterns in reactivity can lead to the discovery of non-intuitive reaction pathways. pnas.org

Another important aspect is the computational modeling of intermolecular interactions, such as halogen bonds . Understanding how halogen atoms participate in noncovalent interactions is crucial for drug design and materials science. nih.gov Computational tools can model these interactions to predict the binding affinity of halogenated compounds to biological targets or to design crystal structures with specific properties. nih.gov This predictive capability is vital for the rational design of new pharmaceuticals and functional materials based on halogenated benzoate (B1203000) scaffolds.

Computational ToolApplication in SynthesisBenefit
Quantum Mechanics (QM) Predicts regioselectivity and reaction barriers. beilstein-journals.orgReduces experimental effort, provides mechanistic insight. beilstein-journals.org
Machine Learning (ML) Predicts reaction outcomes and proposes synthetic routes. rsc.orgnih.govAccelerates discovery, identifies novel pathways. rsc.orgnih.govpnas.org
Molecular Modeling Simulates halogen bonding and other intermolecular forces. nih.govGuides drug design and materials development. nih.gov

Green Chemistry Approaches in the Synthesis of Halogenated Benzoates

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. chemijournal.com This is particularly relevant for the synthesis of halogenated compounds, as traditional methods often involve hazardous reagents and solvents. google.comresearchgate.net

One key area of focus is the use of environmentally benign solvents or the elimination of solvents altogether. mdpi.com Water, supercritical fluids, and ionic liquids are being explored as greener alternatives to volatile organic compounds. nih.gov Solvent-free reactions, often facilitated by techniques like grinding (mechanochemistry) or solid-supported reagents, can significantly reduce waste and simplify product purification. chemijournal.com For the synthesis of halogenated benzoates, moving away from chlorinated solvents like dichloromethane (B109758) is a key objective. google.com

Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. mdpi.comrasayanjournal.co.in Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, while ultrasound (sonochemistry) can enhance mass transfer and activate reacting species through acoustic cavitation. researchgate.netmdpi.com These methods are well-suited for the rapid optimization of reaction conditions and are being increasingly adopted in both academic and industrial laboratories. mdpi.com

Green Chemistry TechniquePrincipleAdvantage in Halogenated Benzoate Synthesis
Alternative Solvents Replacing hazardous organic solvents with water, ionic liquids, or no solvent. mdpi.comnih.govReduced toxicity, pollution prevention, and easier workup. chemijournal.com
Microwave/Ultrasound Using alternative energy sources to drive reactions. mdpi.comFaster reaction times, higher yields, and energy efficiency. mdpi.comrasayanjournal.co.in
Catalysis Employing recyclable catalysts instead of stoichiometric reagents. nih.govHigher atom economy, reduced waste, and milder conditions. mdpi.com

Integration with High-Throughput Methodologies for Compound Discovery and Optimization

To accelerate the pace of research, high-throughput methodologies are being integrated into the process of compound discovery and optimization. These approaches involve the use of automation and miniaturization to perform a large number of experiments in parallel.

High-Throughput Experimentation (HTE) allows for the rapid screening of catalysts, reagents, and reaction conditions. nih.gov By using well-plate formats and robotic liquid handlers, researchers can quickly identify optimal conditions for the synthesis of a target molecule or discover new reactions. researchgate.net This is particularly valuable for complex multi-parameter reactions, such as the selective halogenation of a multifunctional benzoate. Statistical tools and design of experiments (DoE) are often used in conjunction with HTE to efficiently explore the reaction space and build predictive models. nih.gov

Automated synthesis platforms are being developed to move beyond simple screening and enable the automated production of compound libraries. chemrxiv.org These systems can perform multi-step syntheses, including reaction workup and purification, with minimal human intervention. By integrating HTE for reaction optimization with automated synthesis for compound production, researchers can rapidly generate libraries of halogenated benzoate derivatives for biological screening or materials testing. chemrxiv.orgnih.gov

The data generated from these high-throughput methods is vast and requires sophisticated data analysis techniques. The integration of machine learning algorithms with HTE data can create powerful predictive models that guide future experiments. researchgate.net This closed-loop approach, where experimental results are used to train models that in turn suggest the next set of experiments, can significantly accelerate the optimization process and lead to the rapid discovery of new compounds with desired properties. nih.govresearchgate.net

Q & A

Basic: What are the recommended methods for synthesizing Methyl 5-bromo-3-chloro-2-hydroxybenzoate, and what are the critical reaction parameters?

Methodological Answer:
Synthesis typically involves sequential halogenation and esterification. A common approach starts with bromination of a 5-chloro-salicylaldehyde precursor, followed by a Vilsmeier–Haack reaction to introduce the formyl group. Subsequent esterification with methanol under acidic conditions yields the methyl ester. Critical parameters include:

  • Temperature control (0–5°C during bromination to avoid over-halogenation).
  • Catalyst selection (e.g., H₂SO₄ or BF₃ for esterification).
  • Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Advanced: How can X-ray crystallography resolve potential chiral centers in this compound?

Methodological Answer:
The compound’s acetylamino and hydroxyl groups may introduce chirality. To resolve this:

  • Use SHELXL for refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks .
  • Apply Flack’s x parameter to assess enantiomorph polarity, which avoids false chirality signals in near-centrosymmetric structures .
  • Optimize data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Basic: What spectroscopic techniques characterize this compound, and what key peaks are expected?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), hydroxyl protons as broad singlets (δ 10–12 ppm, solvent-dependent).
    • ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm; halogenated carbons (C-Br, C-Cl) show deshielding (δ 120–140 ppm).
  • IR : Strong O–H stretch (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C–Br/C–Cl vibrations (~550–750 cm⁻¹).
  • Mass Spec : Molecular ion peak at m/z 322.54 (M⁺), with fragments at m/z 280 (loss of acetyl group) and 242 (loss of Br/Cl) .

Advanced: How do halogen substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom is a prime site for Suzuki-Miyaura coupling due to its moderate electronegativity and steric accessibility. Chlorine, being less reactive, can act as a directing group. Key considerations:

  • Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water at 80°C.
  • Monitor for competing hydrolysis of the ester group under basic conditions; inert atmospheres (N₂/Ar) improve yield .

Basic: What solubility characteristics guide purification strategies?

Methodological Answer:

  • Solubility : 0.35 g/L in water at 25°C; highly soluble in DMSO, DMF, and dichloromethane.
  • Purification : Recrystallize from ethanol/water mixtures (4:1 v/v) to remove polar impurities. For non-polar byproducts, use hexane/ethyl acetate (3:1) gradients in column chromatography .

Advanced: How to mitigate ester hydrolysis during synthesis?

Methodological Answer:

  • Protecting Groups : Temporarily silylate the hydroxyl group (e.g., with TBDMSCl) to prevent nucleophilic attack during esterification.
  • Low-Temperature Conditions : Conduct reactions at 0–5°C to slow hydrolysis kinetics.
  • Anhydrous Solvents : Use molecular sieves in DCM or THF to scavenge trace water .

Basic: What storage protocols ensure compound stability?

Methodological Answer:

  • Storage : In amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation and moisture absorption.
  • Handling : Use desiccators during weighing; avoid prolonged exposure to light due to potential photodegradation of the aryl halide bonds .

Advanced: Which computational methods predict its biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with anti-inflammatory targets (e.g., COX-2). The hydroxyl and ester groups show hydrogen-bonding affinity for catalytic serine residues.
  • QSAR Studies : Correlate logP (calculated as 1.725) with membrane permeability; halogen substituents enhance lipophilicity and target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.